molecular formula C13H10ClN3O3S B5311205 4-({[5-chloro-2-(methylthio)pyrimidin-4-yl]carbonyl}amino)benzoic acid

4-({[5-chloro-2-(methylthio)pyrimidin-4-yl]carbonyl}amino)benzoic acid

Cat. No. B5311205
M. Wt: 323.76 g/mol
InChI Key: HZALUAABLFNRKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({[5-chloro-2-(methylthio)pyrimidin-4-yl]carbonyl}amino)benzoic acid, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. CP-690,550 is a Janus kinase (JAK) inhibitor that has shown promising results in the treatment of autoimmune diseases, such as rheumatoid arthritis and psoriasis. In

Mechanism of Action

4-({[5-chloro-2-(methylthio)pyrimidin-4-yl]carbonyl}amino)benzoic acid works by selectively inhibiting JAK enzymes, which are involved in the signaling pathways that lead to the activation of immune cells and the production of inflammatory cytokines. By blocking JAK activity, 4-({[5-chloro-2-(methylthio)pyrimidin-4-yl]carbonyl}amino)benzoic acid can reduce the production of cytokines and inhibit the activation of immune cells, leading to a reduction in inflammation and an improvement in autoimmune disease symptoms.
Biochemical and Physiological Effects
4-({[5-chloro-2-(methylthio)pyrimidin-4-yl]carbonyl}amino)benzoic acid has been shown to have significant biochemical and physiological effects in preclinical and clinical studies. In preclinical studies, 4-({[5-chloro-2-(methylthio)pyrimidin-4-yl]carbonyl}amino)benzoic acid has been shown to reduce inflammation and improve symptoms in animal models of autoimmune diseases, such as rheumatoid arthritis and psoriasis. In clinical studies, 4-({[5-chloro-2-(methylthio)pyrimidin-4-yl]carbonyl}amino)benzoic acid has been shown to improve symptoms and reduce disease activity in patients with rheumatoid arthritis and psoriasis.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-({[5-chloro-2-(methylthio)pyrimidin-4-yl]carbonyl}amino)benzoic acid for lab experiments is its selectivity for JAK enzymes, which allows for targeted inhibition of specific signaling pathways involved in autoimmune diseases. However, one of the limitations of 4-({[5-chloro-2-(methylthio)pyrimidin-4-yl]carbonyl}amino)benzoic acid is its potential for off-target effects, which can lead to unwanted side effects and toxicity. Therefore, careful dose optimization and monitoring are required to ensure the safety and efficacy of 4-({[5-chloro-2-(methylthio)pyrimidin-4-yl]carbonyl}amino)benzoic acid in lab experiments.

Future Directions

There are several future directions for the research and development of 4-({[5-chloro-2-(methylthio)pyrimidin-4-yl]carbonyl}amino)benzoic acid. One potential direction is the exploration of its therapeutic potential in other autoimmune diseases, such as multiple sclerosis and lupus. Another potential direction is the development of more selective JAK inhibitors with fewer off-target effects and improved safety profiles. Additionally, further studies are needed to elucidate the long-term effects and potential risks associated with the use of 4-({[5-chloro-2-(methylthio)pyrimidin-4-yl]carbonyl}amino)benzoic acid in patients with autoimmune diseases.

Synthesis Methods

The synthesis of 4-({[5-chloro-2-(methylthio)pyrimidin-4-yl]carbonyl}amino)benzoic acid involves the reaction of 4-aminobenzoic acid with 5-chloro-2-(methylthio)pyrimidine-4-carboxylic acid in the presence of a coupling agent, such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC), and a base, such as triethylamine. The resulting product is then purified through recrystallization to obtain 4-({[5-chloro-2-(methylthio)pyrimidin-4-yl]carbonyl}amino)benzoic acid in high purity.

Scientific Research Applications

4-({[5-chloro-2-(methylthio)pyrimidin-4-yl]carbonyl}amino)benzoic acid has been extensively studied for its potential therapeutic applications in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. JAK inhibitors, such as 4-({[5-chloro-2-(methylthio)pyrimidin-4-yl]carbonyl}amino)benzoic acid, work by blocking the activity of JAK enzymes, which play a crucial role in the signaling pathways that lead to inflammation and immune responses. By inhibiting JAK activity, 4-({[5-chloro-2-(methylthio)pyrimidin-4-yl]carbonyl}amino)benzoic acid can reduce inflammation and alleviate the symptoms associated with autoimmune diseases.

properties

IUPAC Name

4-[(5-chloro-2-methylsulfanylpyrimidine-4-carbonyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O3S/c1-21-13-15-6-9(14)10(17-13)11(18)16-8-4-2-7(3-5-8)12(19)20/h2-6H,1H3,(H,16,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZALUAABLFNRKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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